[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride
Description
[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a pyrazole-derived amine salt characterized by a 4-methyl-substituted pyrazole ring linked to an ethylamine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWUBLPSWLODRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-60-2 | |
| Record name | 1H-Pyrazole-1-ethanamine, 4-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 4-methyl-1H-pyrazole.
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Alkylation: : The 4-methyl-1H-pyrazole is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like potassium carbonate. This step introduces the ethylamine group at the 2-position of the pyrazole ring.
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Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
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Substitution: : The ethylamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products include 4-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Products include 2-(4-methyl-1,2-dihydro-1H-pyrazol-1-yl)ethylamine.
Substitution: Products vary depending on the nucleophile used, such as N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological effects. They are evaluated for their potential as therapeutic agents in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows it to be incorporated into various chemical processes, enhancing the efficiency and yield of desired products.
Mechanism of Action
The mechanism by which [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, as a ligand, it can bind to metal ions, forming complexes that inhibit or activate specific biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride and related compounds:
| Compound Name | Substituents/Modifications | Molecular Weight | logP | Salt Form | Key Applications | References |
|---|---|---|---|---|---|---|
| [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine HCl | Ethylamine, 4-methylpyrazole | ~175 (estimated) | ~0.2 | Monohydrochloride | Pharmaceuticals, chemical synthesis | |
| [2-(4-Methyl-1H-pyrazol-1-yl)propyl]amine HCl | Propylamine chain | 176 | 0.22 | Monohydrochloride | Drug intermediates, materials science | |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine HCl | Bromo-substituted pyrazole, methylamine | 247.5 | N/A | Monohydrochloride | Reactive intermediates | |
| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine diHCl | Dihydrochloride, 3-methylpyrazole | ~220 (estimated) | N/A | Dihydrochloride | Neurological/metabolic drug R&D | |
| 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine HCl | Ethoxy, nitro substituents | ~257 (estimated) | ~0.5 | Monohydrochloride | High-reactivity intermediates |
Key Observations:
- Alkyl Chain Length : The propylamine analog (MW 176) has marginally higher lipophilicity (logP 0.22) than the ethylamine variant (estimated logP ~0.2), suggesting slightly better membrane permeability .
- Salt Form : Dihydrochloride salts (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine diHCl) exhibit higher aqueous solubility, advantageous for pharmaceutical formulations .
- Functional Groups : Nitro and ethoxy groups (e.g., in ) increase molecular weight and reactivity but may reduce metabolic stability .
Pharmaceutical Development
Stability and Reactivity Trends
- Electron-Donating Groups (e.g., methyl) : Enhance pyrazole ring stability but reduce electrophilicity.
- Electron-Withdrawing Groups (e.g., nitro) : Increase acidity of the amine group, facilitating salt formation but requiring careful handling .
- Halogenated Derivatives : Bromine substituents enable further derivatization but may introduce toxicity concerns .
Biological Activity
[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for pharmacological activity.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine have shown significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 0.30 nM to 49.85 µM depending on the specific structure and substituents present .
- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Some studies suggest that pyrazole derivatives may possess antimicrobial properties, although specific data on this compound is limited .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole compounds often act as enzyme inhibitors, targeting pathways critical for cell growth and survival in cancer cells.
- Ion Channel Modulation : Some derivatives modulate ion channels, affecting cellular excitability and signaling pathways.
- Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression.
Case Studies
A selection of studies highlights the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
